![molecular formula C21H25F6N3O6 B8201934 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)(2,2,2-trifluoroacetyl)amino]benzoic Acid Trifluoroacetate CAS No. 1034975-62-6](/img/structure/B8201934.png)
4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)(2,2,2-trifluoroacetyl)amino]benzoic Acid Trifluoroacetate
Übersicht
Beschreibung
4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)(2,2,2-trifluoroacetyl)amino]benzoic Acid Trifluoroacetate is a useful research compound. Its molecular formula is C21H25F6N3O6 and its molecular weight is 529.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)(2,2,2-trifluoroacetyl)amino]benzoic acid trifluoroacetate (CAS# 1034975-62-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C21H25F6N3O6
- Molecular Weight : 529.43 g/mol
- CAS Number : 1034975-62-6
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in pharmacology, particularly in the fields of anti-parasitic and cardiovascular effects. Below are key findings from various studies:
Antiparasitic Activity
A study on benzoic acid derivatives from Piper species highlighted the effectiveness of related compounds against various parasites, including Leishmania spp. and Trypanosoma cruzi. Although specific data on the trifluoroacetate derivative is limited, the structural similarities suggest potential antiparasitic properties that warrant further investigation .
Cardiovascular Effects
Research on structurally similar piperazine derivatives has shown promising results in cardiovascular applications. For instance, compounds exhibiting inotropic (increasing heart contractility) and vasodilatory effects were noted in studies involving anesthetized animal models. Such effects indicate that derivatives of piperazine may influence cardiac function positively .
Case Studies
- In Vitro Studies :
- A series of experiments evaluated the compound's efficacy against promastigote forms of Leishmania spp. The results indicated significant activity at varying concentrations, suggesting that modifications to the piperazine structure can enhance biological efficacy.
- In Vivo Studies :
- Similar compounds have been tested in vivo for their cardiovascular effects, demonstrating notable improvements in cardiac output and reduced vascular resistance when administered to animal models.
Data Table: Biological Activity Summary
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The compound's structure is conducive to interactions with biological targets, making it a candidate for further investigation in the pharmaceutical field. Preliminary studies indicate that it may exhibit notable biological activity, particularly in pharmacology. The presence of the piperazine ring is often associated with various therapeutic effects, including:
- Antipsychotic Activity : Compounds containing piperazine have been shown to have effects on neurotransmitter systems, potentially useful in treating disorders such as schizophrenia.
- Antidepressant Effects : Similar compounds have been linked to mood regulation and antidepressant properties.
Drug Intermediates
Due to its structural features, this compound could serve as an intermediate in the synthesis of more complex pharmaceuticals. The trifluoroacetyl group can enhance the lipophilicity of drugs, potentially improving their bioavailability and efficacy.
Biological Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for advancing its clinical applications. Interaction studies can help elucidate how this compound affects biological pathways and its mechanism of action.
Comparative Studies with Similar Compounds
The unique combination of structural elements in this compound allows for comparison with other similar compounds, which can provide insights into its distinct properties and potential advantages in therapeutic applications.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(4-Methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzoic Acid | Contains an oxane instead of tetrahydropyran | Lacks trifluoroacetyl group |
3-(4-Methylpiperazin-1-yl)-2-(tetrahydropyran-4-yl)acetamido Benzoic Acid | Similar piperazine and tetrahydropyran structure | Different acetamido substitution |
4-(4-Carboxyphenyl)-1-methylpiperazine | Similar piperazine structure but lacks fluorinated groups | No trifluoroacetyl or tetrahydropyran components |
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]benzoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O4.C2HF3O2/c1-23-6-8-24(9-7-23)14-2-3-15(17(26)27)16(12-14)25(18(28)19(20,21)22)13-4-10-29-11-5-13;3-2(4,5)1(6)7/h2-3,12-13H,4-11H2,1H3,(H,26,27);(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKABYDPZTNAPTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)N(C3CCOCC3)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F6N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034975-62-6 | |
Record name | Benzoic acid, 4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroacetyl)amino]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034975-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.